molecular formula C13H14N2OS2 B2455238 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 403834-04-8

2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2455238
CAS No.: 403834-04-8
M. Wt: 278.39
InChI Key: CWTPMMZLGFDHRT-UHFFFAOYSA-N
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Description

2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is an organic compound that features a thiazole ring fused with an indole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both thiazole and indole rings suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole ring can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic center on the thiazole ring.

    Final Coupling: The final step involves coupling the thiazole-indole intermediate with an ethanone derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. The thiazole and indole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiazol-2-ylthio)-1-(indolin-1-yl)ethanone: Similar structure but lacks the 4,5-dihydro modification on the thiazole ring.

    1-(Indolin-1-yl)-2-(thiazol-2-ylthio)ethanone: Similar structure but with different positioning of the thiazole and indole rings.

Uniqueness

2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is unique due to the presence of the 4,5-dihydro modification on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-12(9-18-13-14-6-8-17-13)15-7-5-10-3-1-2-4-11(10)15/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTPMMZLGFDHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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